7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 305864-40-8
VCID: VC21451436
InChI: InChI=1S/C17H18ClN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-2-4-12(18)5-3-11)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl
Molecular Formula: C17H18ClN5O3
Molecular Weight: 375.8g/mol

7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 305864-40-8

Cat. No.: VC21451436

Molecular Formula: C17H18ClN5O3

Molecular Weight: 375.8g/mol

* For research use only. Not for human or veterinary use.

7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione - 305864-40-8

Specification

CAS No. 305864-40-8
Molecular Formula C17H18ClN5O3
Molecular Weight 375.8g/mol
IUPAC Name 7-[(4-chlorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Standard InChI InChI=1S/C17H18ClN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-2-4-12(18)5-3-11)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25)
Standard InChI Key PECDLQCTBJKZHU-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl

Introduction

7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its molecular formula is often reported as C17H18ClN5O3, although some sources suggest C18H22ClN5O2, which may indicate variations in the compound's preparation or characterization . This compound features a purine core structure modified by a 4-chlorobenzyl group and a 4-morpholinyl group, enhancing its potential biological activities and chemical reactivity.

Synthesis

The synthesis of 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis methods. These methods often start with commercially available reagents such as chlorobenzyl chloride and morpholine derivatives. The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Biological Activities

This compound has been investigated for its potential as an inhibitor of various biological pathways, particularly those involved in cancer progression. Its unique structural features suggest that it may interact with specific enzymes or receptors in cellular pathways, potentially modulating processes such as cell proliferation and apoptosis.

Potential Applications

The applications of 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione are primarily centered around its potential therapeutic uses. It has been explored for its interactions with biological systems, particularly in the context of enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, including:

Compound NameStructure HighlightsUnique Features
7-(4-bromobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dioneSimilar purine core with bromobenzyl substitutionBromine atom may enhance reactivity
7-(4-fluorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dioneContains fluorobenzyl groupPotentially different pharmacokinetics due to fluorine
7-(benzyl)-3-methyl-8-(morpholinyl)-3,7-dihydro-1H-purine-2,6-dioneBenzyl instead of chlorobenzylLacks halogen substituents which may affect activity

Research Findings

Research indicates that compounds similar to 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione have shown potential in targeting purinergic receptors and modulating immune responses, making them candidates for therapeutic applications.

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